molecular formula C6H2Cl2FNO2 B2613694 1,2-Dichloro-4-fluoro-3-nitrobenzene CAS No. 1360438-72-7

1,2-Dichloro-4-fluoro-3-nitrobenzene

Cat. No.: B2613694
CAS No.: 1360438-72-7
M. Wt: 209.99
InChI Key: ZPHVCFRWQIJBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2Cl2FNO2. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. This compound is known for its pale yellow crystalline appearance and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

The primary target of 1,2-Dichloro-4-fluoro-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a crucial component of many organic compounds and plays a significant role in their chemical behavior .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in the synthesis of agrochemicals . The compound is an intermediate in these pathways and its interaction with the benzene ring can lead to the production of various agrochemicals .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in the synthesis of agrochemicals . The compound’s interaction with the benzene ring can lead to the production of various agrochemicals, which can have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other chemicals in the environment can influence the compound’s efficacy and mode of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-fluoro-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2-dichloro-4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the nitro compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives like 2-chloro-1-fluoro-4-nitrobenzene.

    Reduction: Formation of 1,2-dichloro-4-fluoro-3-aminobenzene.

    Electrophilic Aromatic Substitution: Formation of meta-substituted derivatives.

Scientific Research Applications

1,2-Dichloro-4-fluoro-3-nitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1,2-Dichloro-4-fluoro-3-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms along with the nitro group. This combination of substituents imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1,2-dichloro-4-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHVCFRWQIJBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.